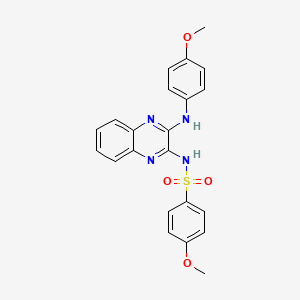![molecular formula C15H16FN5O2 B2545985 N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890895-72-4](/img/structure/B2545985.png)
N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolo[3,4-d]pyrimidines are known for their various pharmacological activities, including kinase inhibition and potential anti-mycobacterial properties . The presence of a 4-fluorophenyl group is significant, as similar structures have shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves cyclization reactions and can be optimized using microwave-accelerated condensation . The introduction of fluorine atoms and fluoroalkyl groups into the pyrazolo[3,4-d]pyrimidine framework can be achieved through reactions such as Sonogashira coupling, as seen in the synthesis of related TSPO ligands . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be confirmed using techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . These methods provide detailed information about the substitution pattern and the overall molecular conformation, which are crucial for understanding the compound's biological activity.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, which can selectively produce 4-substituted products . The reactivity of these compounds can be further explored by reacting with different amines, leading to the formation of new derivatives . The chemical behavior of these compounds is influenced by their substituents, which can be strategically modified to enhance their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, stability, and fluorescence, can be studied to gain insights into their pharmacokinetic profiles . For instance, the stability of the N-glycosylic bond and the fluorescence properties of oligonucleotides containing pyrazolo[3,4-d]pyrimidine analogs have been investigated, providing valuable information for their application in biological systems .
Scientific Research Applications
Neuroimaging Applications
N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their potential as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. Compounds with subnanomolar affinity for TSPO comparable to known ligands have been developed. Two derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).
Antimicrobial and Antifungal Activity
Derivatives of this compound have been explored for their antimicrobial potential. Studies have demonstrated the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial activities, showcasing effectiveness against selected microorganisms and pests (Deohate & Palaspagar, 2020). Another study focused on the antifungal effect of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, showing pronounced antimicrobial properties and highlighting the role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in enhancing activity (Jafar et al., 2017).
Anticancer Activity
Compounds derived from this compound have been synthesized and tested for their anticancer activity. For instance, derivatives have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the significant potential of these compounds as antitumor agents (Abdellatif et al., 2014).
Synthesis of Heterocyclic Compounds
This compound serves as a crucial building block for the synthesis of various heterocyclic compounds. Research has demonstrated its utility in creating novel multicomponent syntheses of pyridine-pyrimidines and their bis-derivatives, catalyzed by ionic liquids supported on functionalized nanosilica, under microwave irradiation and solvent-free conditions, offering efficient synthesis routes and highlighting the compound's versatility as a precursor (Rahmani et al., 2018).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2/c1-22-13(23-2)8-17-14-12-7-20-21(15(12)19-9-18-14)11-5-3-10(16)4-6-11/h3-7,9,13H,8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRBNDDJOXYNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

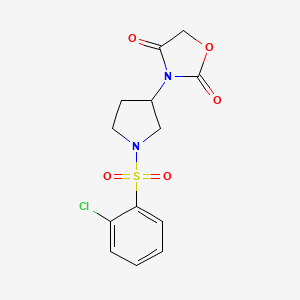
![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

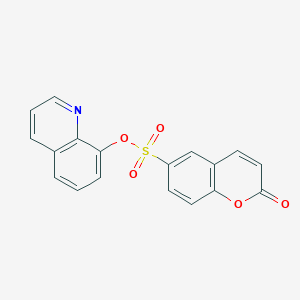
![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)
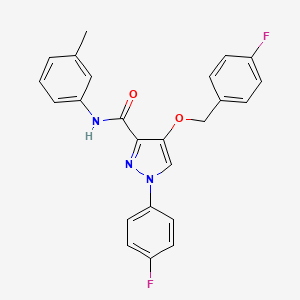
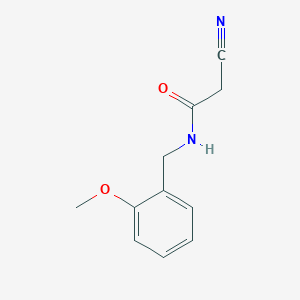
![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
